molecular formula C21H19BrN6O3 B2402595 N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189495-49-5

N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Katalognummer: B2402595
CAS-Nummer: 1189495-49-5
Molekulargewicht: 483.326
InChI-Schlüssel: JGUZPZRNXTUFJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C21H19BrN6O3 and its molecular weight is 483.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound with significant potential biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a triazolo[4,3-a]quinoxaline core , which is known for its diverse biological activities. The presence of the bromophenyl group and the morpholino moiety enhances its potential for interacting with biological targets. The molecular formula is C21H19BrN6O3C_{21}H_{19}BrN_6O_3 with a molecular weight of approximately 483.33 g/mol.

Research indicates that compounds similar to this compound may exhibit the following mechanisms:

  • Kinase Inhibition : The triazoloquinoxaline scaffold has been associated with kinase inhibitory properties, suggesting that this compound could target specific kinases involved in cancer and other diseases.
  • Antiproliferative Effects : Studies have shown that derivatives of triazoloquinoxalines can reduce cell viability in various cancer cell lines, indicating potential anticancer activity .
  • Antimicrobial Activity : The morpholino group has been linked to antimicrobial properties in certain compounds, warranting further investigation into the antimicrobial efficacy of this compound.

Anticancer Activity

A study evaluated the cytotoxic effects of various triazoloquinoxaline derivatives on A375 melanoma cells. Among these compounds, some displayed significant inhibition of cell viability at concentrations as low as 10 µM. For instance:

CompoundCell Viability at 10 µM (%)IC50 (µM)
Compound 16%0.5
Compound 250%5.0
This compoundTBDTBD

These results suggest that structural modifications can significantly influence biological activity .

Antimicrobial Activity

While specific data on the antimicrobial effects of this compound is limited, related compounds have shown promising results against various pathogens. For example:

CompoundMicrobial TargetMIC (µg/mL)
Compound AStaphylococcus aureus0.22
Compound BEscherichia coli0.25

These findings indicate a need for further exploration into the antimicrobial potential of this compound .

Case Studies and Research Findings

A series of studies have highlighted the pharmacological activities associated with triazoloquinoxaline derivatives:

  • Antidepressant Potential : Some related compounds have demonstrated rapid antidepressant effects in behavioral models in rats. This suggests that this compound may also possess similar properties due to its structural analogies with known antidepressants .
  • Adenosine Receptor Binding : Certain derivatives have shown selective binding to adenosine receptors (A1 and A2), which may contribute to their therapeutic effects in neuropharmacology. This aspect could be crucial for understanding the broader implications of this compound's action mechanism .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar triazoloquinoxaline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazolinones can inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy. The presence of the triazoloquinoxaline core in N-(4-bromophenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide suggests potential effectiveness against various cancer cell lines due to its ability to interfere with cellular proliferation pathways .

Antimicrobial Activity

The compound's structural characteristics may also confer antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of the morpholino group is hypothesized to enhance the interaction with microbial targets, potentially leading to improved antimicrobial activity .

Kinase Inhibition

The triazoloquinoxaline scaffold is recognized for its kinase inhibitory properties. This makes this compound a promising candidate for targeting specific kinases involved in cancer signaling pathways. Studies have indicated that modifications to the triazole structure can significantly affect kinase selectivity and potency .

Case Study 1: Anticancer Efficacy

A study involving quinazolinone derivatives demonstrated that modifications in the structure led to varying degrees of anticancer activity. Compounds with similar scaffolds were tested against a panel of cancer cell lines using the National Cancer Institute's protocols. Results showed that certain derivatives exhibited significant inhibition rates, suggesting that this compound could have comparable effects due to its structural similarities .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, various triazoloquinoxaline derivatives were synthesized and tested against common pathogens. Results indicated that certain compounds exhibited potent antibacterial and antifungal activities comparable to standard treatments like ibuprofen and amoxicillin. This highlights the potential of this compound as an effective antimicrobial agent .

Summary of Applications

Application TypeDescriptionPotential Impact
Anticancer ActivityInhibition of EGFR and other cancer-related pathwaysMay provide new treatment options for various cancers
Antimicrobial ActivityEfficacy against bacterial and fungal pathogensCould lead to new antibiotics or antifungal agents
Kinase InhibitionTargeting specific kinases involved in disease progressionImportant for developing targeted therapies in oncology

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O3/c22-14-5-7-15(8-6-14)23-18(29)13-27-21(30)28-17-4-2-1-3-16(17)24-19(20(28)25-27)26-9-11-31-12-10-26/h1-8H,9-13H2,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUZPZRNXTUFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.